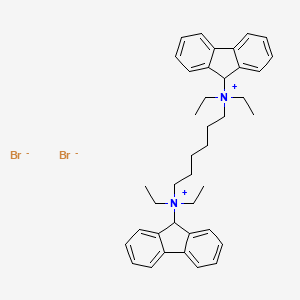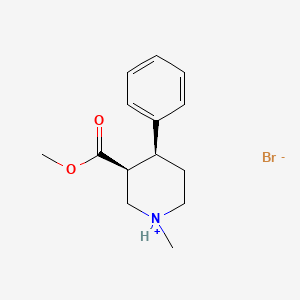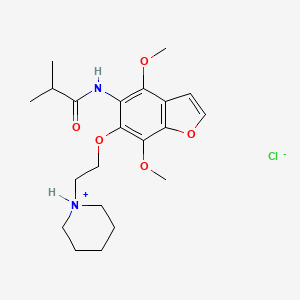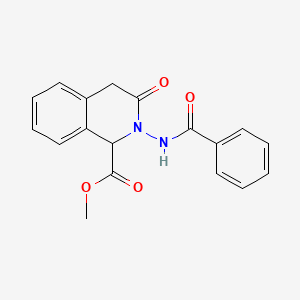![molecular formula C23H42ClN3O8S2 B13768518 1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) CAS No. 68123-35-3](/img/structure/B13768518.png)
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) is a complex organic compound with the molecular formula C19H32ClN3.2C2H5O4S. This compound is known for its unique structure, which includes a benzimidazolium core substituted with various functional groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) involves multiple steps. The general synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The core is then subjected to various substitution reactions to introduce the chloro, ethyl, and methyl groups. This can be achieved using reagents such as alkyl halides and chlorinating agents.
Sulfonation: Finally, the compound is treated with ethyl sulfate to form the bis(ethyl sulfate) salt.
Chemical Reactions Analysis
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ammonio groups, using nucleophiles such as amines and thiols.
Scientific Research Applications
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including ring-opening redox amidation and Knoevenagel condensation.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown that benzimidazole derivatives can act as inhibitors of certain enzymes, making them useful in the treatment of diseases such as cancer and viral infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. It can also inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis .
Comparison with Similar Compounds
1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate) is unique due to its specific substitution pattern and functional groups. Similar compounds include:
1,3-Dimethyl-1H-benzimidazolium iodide: This compound has a similar benzimidazolium core but different substituents, leading to different chemical properties and applications.
5-Chloro-2-methyl-1H-benzimidazole: This compound lacks the triethylammonio and bis(ethyl sulfate) groups, making it less versatile in certain applications.
Properties
CAS No. |
68123-35-3 |
|---|---|
Molecular Formula |
C23H42ClN3O8S2 |
Molecular Weight |
588.2 g/mol |
IUPAC Name |
3-(5-chloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)propyl-triethylazanium;ethyl sulfate |
InChI |
InChI=1S/C19H32ClN3.2C2H6O4S/c1-6-21-16(5)22(18-12-11-17(20)15-19(18)21)13-10-14-23(7-2,8-3)9-4;2*1-2-6-7(3,4)5/h11-12,15H,6-10,13-14H2,1-5H3;2*2H2,1H3,(H,3,4,5)/q+2;;/p-2 |
InChI Key |
QGOPIECIVBFRSD-UHFFFAOYSA-L |
Canonical SMILES |
CCN1C(=[N+](C2=C1C=C(C=C2)Cl)CCC[N+](CC)(CC)CC)C.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)




![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)


![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)


![Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-](/img/structure/B13768503.png)

